3-(2-CHLOROPHENYL)-N-[2-(DIETHYLAMINO)ETHYL]-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE
Description
3-(2-CHLOROPHENYL)-N-[2-(DIETHYLAMINO)ETHYL]-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. This compound is characterized by its unique structure, which includes a chlorophenyl group, a diethylaminoethyl chain, a methyl group, and a trifluoromethyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-diethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClF3N5/c1-4-28(5-2)11-10-25-16-12-13(3)26-19-17(14-8-6-7-9-15(14)21)18(20(22,23)24)27-29(16)19/h6-9,12,25H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCYJASVSUEZPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClF3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-CHLOROPHENYL)-N-[2-(DIETHYLAMINO)ETHYL]-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE involves several steps. One common method includes the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are typically carried out under controlled conditions to ensure high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance efficiency and reduce costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Scientific Research Applications
3-(2-CHLOROPHENYL)-N-[2-(DIETHYLAMINO)ETHYL]-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, such as kinases, which play a crucial role in cellular signaling and regulation . By binding to these targets, the compound can modulate various biological processes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 3-(2-CHLOROPHENYL)-N-[2-(DIETHYLAMINO)ETHYL]-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE include other pyrazolo[1,5-a]pyrimidine derivatives such as zaleplon, indiplon, and ocinaplon These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications
Biological Activity
The compound 3-(2-chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology and neuropharmacology. This article consolidates findings from various studies to outline its biological activity, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrazolo[1,5-a]pyrimidine core.
- A chlorophenyl substituent that may influence its interaction with biological targets.
- A trifluoromethyl group which can enhance lipophilicity and metabolic stability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound under discussion has been evaluated for its inhibitory effects on specific kinases implicated in cancer progression:
- Pim-1 Kinase Inhibition : The compound demonstrated significant inhibition of Pim-1 kinase, a target associated with various cancers. In vitro assays indicated that it could suppress the phosphorylation of BAD protein, a known pro-apoptotic factor, suggesting a mechanism that promotes apoptosis in cancer cells .
Antioxidant and Neuroprotective Effects
The antioxidant properties of pyrazolo[1,5-a]pyrimidine derivatives have been assessed through various assays:
- DPPH and ABTS Scavenging Assays : The compound exhibited notable free radical scavenging activity, indicating potential neuroprotective effects against oxidative stress-related disorders .
Antimicrobial Activity
The antimicrobial efficacy of similar compounds has been explored, with some derivatives showing activity against both Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, related pyrazolo[1,5-a]pyrimidines have shown promising antibacterial effects .
The biological mechanisms through which this compound exerts its effects are multifaceted:
- Kinase Inhibition : By selectively inhibiting kinases like Pim-1 and Flt-3, the compound disrupts signaling pathways critical for tumor cell survival and proliferation .
- Antioxidant Mechanism : The ability to scavenge free radicals contributes to its neuroprotective potential, which may be beneficial in treating neurodegenerative diseases .
- Potential Antimicrobial Pathways : Although specific pathways remain to be fully elucidated for this compound, related pyrazolo derivatives have shown mechanisms involving disruption of bacterial cell wall synthesis .
Summary of Biological Activities
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Anticancer | Pim-1 kinase inhibition | IC50 < 1 µM | |
| Antioxidant | DPPH Scavenging | Significant scavenging | |
| Antimicrobial | MIC against Staphylococcus aureus | Significant activity |
Case Studies
- Pim-1 Inhibition Study : A study evaluated the potency of various pyrazolo[1,5-a]pyrimidine derivatives against Pim-1. The lead compound showed submicromolar potency in inhibiting colony formation in cancer cell lines, indicating strong potential for further development as an anticancer agent .
- Neuroprotective Evaluation : In vitro studies assessing the antioxidant capacity demonstrated that compounds similar to the one discussed could protect neuronal cells from oxidative damage, suggesting their utility in neurodegenerative disease therapy .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and how are key intermediates characterized?
The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors (e.g., substituted pyrazoles and pyrimidine derivatives) under controlled conditions. The diethylaminoethyl moiety is introduced in later steps through nucleophilic substitution or coupling reactions. Key intermediates are characterized using NMR spectroscopy (¹H/¹³C), mass spectrometry (LC-MS), and X-ray crystallography to confirm regioselectivity and purity . Optimization of solvents (e.g., DMF or THF) and catalysts (e.g., palladium-based systems) is critical for minimizing side products .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
Analytical techniques include:
- HPLC (high-performance liquid chromatography) with UV detection to assess purity (>95% typically required).
- High-resolution mass spectrometry (HRMS) to confirm molecular formula.
- Single-crystal X-ray diffraction for unambiguous structural determination, particularly to resolve ambiguities in regiochemistry or stereochemistry .
- Thermogravimetric analysis (TGA) to evaluate stability under thermal stress .
Q. What initial biological assays are recommended to evaluate its enzyme inhibitory potential?
Begin with in vitro kinase inhibition assays using recombinant enzymes (e.g., Aurora kinases or CDKs) to measure IC₅₀ values. Use fluorogenic substrates or ADP-Glo™ assays for high-throughput screening. Include positive controls (e.g., staurosporine) and validate results with dose-response curves. Cellular assays (e.g., proliferation inhibition in cancer cell lines) should follow to correlate enzyme activity with phenotypic effects .
Advanced Research Questions
Q. How can reaction conditions be optimized using experimental design (DoE) or heuristic algorithms?
Employ Bayesian optimization or response surface methodology (RSM) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a central composite design (CCD) can identify optimal conditions for cyclization steps, reducing side products like regioisomers. Heuristic algorithms (e.g., genetic algorithms) are particularly effective for multi-objective optimization (e.g., maximizing yield while minimizing reaction time) . Computational tools like CRYSTALGrower can predict crystallization conditions for challenging intermediates .
Q. How can discrepancies in bioactivity data across studies be resolved?
Discrepancies often arise from variations in assay conditions (e.g., ATP concentrations in kinase assays) or compound solubility. To resolve:
- Standardize assay protocols (e.g., uniform buffer systems, temperature).
- Perform solubility profiling in DMSO/PBS mixtures to ensure consistent dosing.
- Compare structural analogs (e.g., replacing the trifluoromethyl group with -CF₂H) to isolate substituent effects on activity .
- Use surface plasmon resonance (SPR) to measure binding kinetics directly .
Q. What computational strategies predict the compound’s binding mode with target enzymes?
- Molecular docking (e.g., AutoDock Vina) to identify potential binding poses in enzyme active sites.
- Molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes over time.
- Quantum mechanical calculations (e.g., DFT) to evaluate electronic effects of the trifluoromethyl group on binding affinity. Cross-validate predictions with mutagenesis studies (e.g., alanine scanning) .
Q. How can structure-activity relationships (SAR) be explored for analogs with modified substituents?
- Synthesize derivatives via parallel synthesis , varying substituents at the 2-(trifluoromethyl) and 3-(2-chlorophenyl) positions.
- Use microwave-assisted synthesis to accelerate reaction times for heterocyclic intermediates.
- Evaluate substituent effects on logP (lipophilicity) and permeability (e.g., PAMPA assay) to balance potency and bioavailability.
- Compare crystallographic data of analogs to identify conformational changes impacting activity .
Methodological Considerations
- Synthetic Optimization : Prioritize solvent selection (e.g., DMF for polar intermediates) and catalyst recycling to reduce costs .
- Data Analysis : Apply multivariate statistical models (e.g., PCA) to correlate reaction parameters with yield/purity .
- Bioactivity Validation : Use orthogonal assays (e.g., SPR + cellular viability) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
